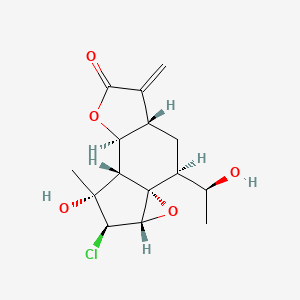
Chlorochrymorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorochrymorin is a member of oxanes.
Applications De Recherche Scientifique
Biological Activities
Chlorochrymorin exhibits a range of biological activities, including:
- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which help combat oxidative stress in cells.
- Antimicrobial Activity : It has demonstrated efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : this compound has been reported to reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.
Anticancer Properties
This compound has been investigated for its anticancer properties. Research indicates that it inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on human melanoma (A2058) and prostate cancer (DU145) cell lines showed that this compound significantly reduced cell viability and induced apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2058 | 12.5 | Apoptosis induction |
| DU145 | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology.
Agricultural Applications
This compound also shows promise in agriculture as a natural pesticide. Its antimicrobial properties can help protect crops from bacterial infections, reducing the need for synthetic pesticides.
Case Study: Efficacy Against Plant Pathogens
A study evaluated the effectiveness of this compound against common plant pathogens such as Pseudomonas syringae and Xanthomonas campestris. The results indicated that this compound reduced the growth of these pathogens significantly.
| Pathogen | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Pseudomonas syringae | 50 | 75 |
| Xanthomonas campestris | 100 | 85 |
Propriétés
Numéro CAS |
52525-23-2 |
|---|---|
Formule moléculaire |
C15H19ClO5 |
Poids moléculaire |
314.76 g/mol |
Nom IUPAC |
(1S,2S,4S,8S,9S,10R,11R,12S)-11-chloro-10-hydroxy-2-[(1S)-1-hydroxyethyl]-10-methyl-5-methylidene-7,13-dioxatetracyclo[7.4.0.01,12.04,8]tridecan-6-one |
InChI |
InChI=1S/C15H19ClO5/c1-5-7-4-8(6(2)17)15-10(9(7)20-13(5)18)14(3,19)11(16)12(15)21-15/h6-12,17,19H,1,4H2,2-3H3/t6-,7-,8-,9-,10-,11+,12+,14+,15-/m0/s1 |
Clé InChI |
VTKBHHKUNBJMHE-HWXSHQRMSA-N |
SMILES |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
SMILES isomérique |
C[C@@H]([C@@H]1C[C@@H]2[C@@H]([C@@H]3[C@]14[C@H](O4)[C@H]([C@]3(C)O)Cl)OC(=O)C2=C)O |
SMILES canonique |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















